1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine, also known as BBP, is a chemical compound that belongs to the piperazine family. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. BBP has been the subject of extensive scientific research due to its potential applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine acts as an antagonist of the dopamine D3 receptor, which means that it blocks the activity of this receptor. This, in turn, leads to a decrease in the release of dopamine in the mesolimbic pathway of the brain, which is believed to be responsible for the rewarding effects of drugs of abuse. By blocking the activity of the dopamine D3 receptor, 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may be able to reduce the reinforcing effects of drugs of abuse and thus help to prevent relapse in individuals with drug addiction.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have a number of biochemical and physiological effects in the brain. For example, it has been shown to decrease the release of dopamine in the mesolimbic pathway, which is believed to be responsible for the rewarding effects of drugs of abuse. 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may have potential applications in the treatment of stress-related disorders such as anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine is its relatively low potency compared to other dopamine D3 receptor antagonists. This means that higher concentrations of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may be required to achieve the desired effects.
Future Directions
There are a number of future directions for research on 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another area of interest is the investigation of the potential applications of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine in the treatment of various neurological and psychiatric disorders. Finally, the development of new techniques for the synthesis and purification of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may also be an area of future research.
Synthesis Methods
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl chloride and 3-chlorobenzylamine with piperazine. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Scientific Research Applications
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been studied extensively for its potential applications in the treatment of various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction. In particular, 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have a high affinity for the dopamine D3 receptor, which is believed to play a key role in the development of these disorders.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJSIDRTXNNOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.